3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine
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Overview
Description
3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chlorinated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine typically involves multiple steps. One common approach is to start with the chlorination of a suitable phenol derivative, followed by nitration to introduce the nitro group. The resulting intermediate can then be subjected to a coupling reaction with a pyridazine derivative under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxy-3-nitropyridine: Similar structure but with a methoxy group instead of a phenoxy group.
4-Chloro-3-nitrobenzene: Lacks the pyridazine ring but shares the nitro and chloro substituents.
Uniqueness
3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine is unique due to the presence of both a pyridazine ring and a phenoxy group with specific substituents. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61201-60-3 |
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Molecular Formula |
C14H12ClN3O3 |
Molecular Weight |
305.71 g/mol |
IUPAC Name |
3-chloro-6-(4-methyl-2-nitro-6-prop-2-enylphenoxy)pyridazine |
InChI |
InChI=1S/C14H12ClN3O3/c1-3-4-10-7-9(2)8-11(18(19)20)14(10)21-13-6-5-12(15)16-17-13/h3,5-8H,1,4H2,2H3 |
InChI Key |
XCSWWOPASQIWHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])OC2=NN=C(C=C2)Cl)CC=C |
Origin of Product |
United States |
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